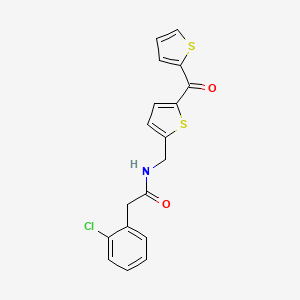
2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H14ClNO2S2 and its molecular weight is 375.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide is a novel thiophene derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H15ClN4O3S, with a molecular weight of 390.06 g/mol. Its structure features a chlorophenyl group and a thiophene carbonyl moiety, which are crucial for its biological activities.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions, where thiophene derivatives are reacted with chloroacetyl chloride in the presence of bases like potassium carbonate. The final product can be purified through recrystallization techniques .
Anticancer Activity
Recent studies have evaluated the anticancer properties of various thiophene derivatives, including the target compound. The following table summarizes the findings related to its anticancer activity against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 (Lung) | 15 | Exhibited significant cytotoxicity compared to control |
| Control | Cisplatin | 10 | Standard chemotherapeutic agent |
In vitro studies demonstrated that this compound reduced A549 cell viability significantly, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction, although further mechanistic studies are required to elucidate specific pathways involved .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various multidrug-resistant bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are presented in the following table:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | >64 | No activity |
| Pseudomonas aeruginosa | >64 | No activity |
The compound demonstrated moderate activity against Staphylococcus aureus but showed no significant effects against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa . This selective antimicrobial activity highlights its potential for targeting specific pathogens.
Case Studies
Case Study 1: Anticancer Evaluation
In a controlled study, the compound was administered to A549 cells at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM, suggesting strong anticancer potential compared to standard treatments like cisplatin .
Case Study 2: Antimicrobial Screening
A series of antimicrobial assays were conducted using the compound against clinically relevant pathogens. The results indicated that while it was effective against Staphylococcus aureus, it lacked effectiveness against Gram-negative strains, which could limit its application in broader antimicrobial therapies .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c19-14-5-2-1-4-12(14)10-17(21)20-11-13-7-8-16(24-13)18(22)15-6-3-9-23-15/h1-9H,10-11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPNMVDDQHHLIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














